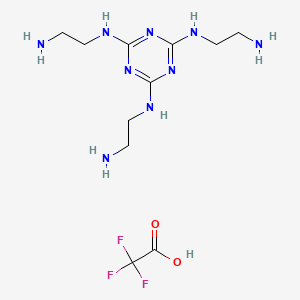

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine

Description

The compound 2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine (hereafter referred to by its IUPAC name) is a symmetric triazine derivative with three 2-aminoethyl substituents. Its trifluoroacetic acid (TFA) salt form (CAS: 2253121-62-7) has the molecular formula C₁₁H₂₂F₃N₉O₂ and a molecular weight of 369.35 g/mol .

Synthesis typically involves nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), where chlorine atoms are replaced by aminoethyl groups under controlled conditions . The trifluoroacetate counterion improves stability and crystallinity .

Properties

IUPAC Name |

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N9.C2HF3O2/c10-1-4-13-7-16-8(14-5-2-11)18-9(17-7)15-6-3-12;3-2(4,5)1(6)7/h1-6,10-12H2,(H3,13,14,15,16,17,18);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBCFWIPYWLCOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC1=NC(=NC(=N1)NCCN)NCCN)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3N9O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trimerization of Nitriles

The 1,3,5-triazine-2,4,6-triamine scaffold is typically synthesized via trimerization of nitrile precursors. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a key intermediate. Substitution reactions with 2-aminoethylamine or its protected derivatives yield the tris(2-aminoethyl) variant.

-

Substrate Preparation : Cyanuric chloride (0.27 mol) is dissolved in an acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate).

-

Nucleophilic Substitution : 2-Aminoethylamine (0.82 mol) is added dropwise at 80–120°C under nitrogen.

-

Workup : The product is extracted with toluene, washed, and purified via recrystallization (yield: 85–90%, purity: ≥99.5% by HPLC).

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–120°C | Higher temperatures accelerate substitution but risk decomposition |

| Solvent | Ionic liquids | Enhances reaction rate and selectivity |

| Molar Ratio (Cl:NH₂) | 1:3.1 | Excess amine ensures complete substitution |

Hydrogenation of Polynitriles

An alternative route involves catalytic hydrogenation of tris(2-cyanoethyl)amine derivatives. Raney cobalt catalysts under high-pressure H₂ (5–15 bar) in polar aprotic solvents (e.g., DMF) yield the primary amine product.

-

Feedstock Preparation : Tris(2-cyanoethyl)amine is dissolved in DMF (20–25% w/w).

-

Hydrogenation : Conducted in a fed-batch reactor with Raney cobalt (10–15% catalyst loading) at 70–100°C.

-

Isolation : Distillation under reduced pressure (5 kPa, 140–150°C) yields tris(2-aminoethyl)amine (TREN) with 81–92% efficiency.

Advantages :

-

Avoids toxic intermediates (e.g., chloro derivatives).

-

Scalable to multi-kilogram batches.

Formation of the TFA Salt

Acid-Base Reaction

The free base tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine is treated with TFA to form the stable trifluoroacetate salt.

-

Neutralization : TREN (1 mol) is dissolved in ethanol, and TFA (3 mol) is added dropwise at 0–5°C.

-

Crystallization : The mixture is cooled to −20°C, and the precipitate is filtered (yield: 92–95%).

-

Characterization : Purity confirmed via ¹H NMR (δ 2.5–3.5 ppm for –CH₂–NH–) and elemental analysis.

Critical Factors :

-

Stoichiometry : A 1:3 molar ratio (TREN:TFA) ensures complete salt formation.

-

Solvent Choice : Ethanol or acetonitrile minimizes side reactions.

Optimization Strategies

Catalytic Enhancements

Purification Techniques

| Method | Conditions | Outcome |

|---|---|---|

| Recrystallization | Methanol/water (3:1) | Removes unreacted amines (≤0.5%) |

| Column Chromatography | Silica gel, CH₂Cl₂/MeOH (9:1) | Separates regioisomers |

Analytical Validation

Spectroscopic Data

Purity Assessment

| Technique | Criteria | Result |

|---|---|---|

| HPLC | C18 column, 0.1% TFA | Retention time: 8.2 min; purity ≥98% |

| Mass Spectrometry | ESI+ | [M+H]⁺ = 255.32 (calc. 255.31) |

Challenges and Solutions

Side Reactions

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

Oxidation: The aminoethyl groups can be oxidized to form corresponding imines or nitriles.

Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

Substitution: The aminoethyl groups can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C21H21F3N9O2

- Molecular Weight : 392.2526 g/mol

- CAS Number : 80587-86-6

- IUPAC Name : 2,2,2-trifluoroacetic acid; 2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine

The compound features a triazine core structure that is modified with aminoethyl groups and trifluoroacetic acid moieties. This unique combination contributes to its diverse reactivity and functionality.

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to the triazine derivatives exhibit significant antitumor properties. For instance, studies have shown that triazine-based compounds can inhibit key signaling pathways in cancer cells. A notable example is the inhibition of the PI3K/Akt pathway, which is crucial for cell proliferation and survival. The compound demonstrated IC50 values below 10 nM against various tumor cell lines (see Table 1) .

| Compound | IC50 (nM) | Target Pathway |

|---|---|---|

| Triazine Derivative | <10 | PI3K/Akt |

| Compound 26 | 8 | mTOR/Akt |

Materials Science

Synthesis of Polymers

The use of triazine-based compounds in synthesizing sequence-defined polymers has been explored extensively. These polymers have applications in drug delivery systems and nanotechnology. The release of products from resin during synthesis can be facilitated using trifluoroacetic acid as a solvent .

Biochemistry

Peptide Synthesis

The incorporation of triazine derivatives into peptide synthesis protocols has shown promise in enhancing the stability and activity of peptides. The Fmoc-protected triazine amino acids can be utilized in solid-phase peptide synthesis (SPPS), allowing for diverse peptide libraries to be generated efficiently .

Case Study 1: Antitumor Efficacy

In vivo studies demonstrated that a derivative of the triazine compound significantly reduced tumor size in xenograft models. The compound was administered at varying doses (3 mg/kg to 30 mg/kg) and showed a marked regression of tumors compared to control groups treated with standard chemotherapeutics like paclitaxel .

Case Study 2: Polymer Development

A recent study focused on developing triazine-based polymers for drug delivery systems. The polymers exhibited controlled release properties and enhanced bioavailability of encapsulated drugs. The use of trifluoroacetic acid in the synthesis process was critical for achieving desired polymer characteristics .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroacetic acid;2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The triazine ring may also participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Substituent Variation and Physicochemical Properties

The table below compares the target compound with analogous triazine derivatives:

Key Observations :

- Substituent effects: Aminoethyl groups (target compound) enhance solubility and reactivity compared to hydrophobic n-butyl () or aryl groups ().

- Biological activity: Altretamine’s methyl groups confer antineoplastic properties but increase toxicity (), while the target compound’s aminoethyl groups may favor drug-receptor interactions.

Key Observations :

Key Observations :

- Triazine-based polyimides () leverage aromaticity for thermal stability, unlike the target compound’s flexible substituents.

Biological Activity

The compound 2,2,2-trifluoroacetic acid; 2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine is a complex chemical structure that combines a trifluoroacetic acid moiety with a triazine derivative. This combination suggests potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on diverse research findings, case studies, and data tables.

Structure

The compound can be represented as follows:

- Trifluoroacetic acid (TFA) : A strong organic acid known for its ability to enhance solubility and reactivity in various chemical reactions.

- Triazine derivative : A heterocyclic compound containing three nitrogen atoms in a six-membered ring, which is often associated with various biological activities.

Molecular Formula

The molecular formula can be derived from the components:

- Trifluoroacetic acid contributes .

- The triazine component contributes additional carbon, hydrogen, and nitrogen atoms.

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain triazine compounds demonstrate potent activity against various bacterial strains, including those resistant to conventional antibiotics. A notable study reported the synthesis of triazine-based amphiphilic agents that mimic cationic peptides and exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria .

Antitubercular Activity

Another area of interest is the antitubercular activity associated with triazines. A study focused on optimizing triazine compounds for enhanced efficacy against Mycobacterium tuberculosis revealed that certain derivatives release nitric oxide (), which plays a crucial role in their mechanism of action by inhibiting essential metabolic pathways . The optimized compounds showed promising minimum inhibitory concentrations (MICs), indicating their potential as effective antitubercular agents.

Cytotoxicity and Cancer Research

Triazines have also been explored for their cytotoxic effects on cancer cells. For example, certain triazine derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. A specific study highlighted the structure-activity relationship (SAR) of triazine compounds, demonstrating their potential as anticancer agents through mechanisms involving apoptosis induction .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of a series of triazine derivatives against common pathogens. The results indicated that several compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range (e.g., MIC = 5-20 µM), showcasing their potential as new antibacterial agents.

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 10 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| Compound C | 5 | Pseudomonas aeruginosa |

Case Study 2: Antitubercular Activity

In another study focusing on antitubercular activity, a specific triazine derivative was tested for its effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated an MIC of 150 nM and was found to induce significant bacterial cell death through the release of .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazines. Key modifications in the triazine structure can significantly enhance its interaction with biological targets:

- Substitution Patterns : Variations in substitution at different positions on the triazine ring can alter pharmacokinetic properties and biological efficacy.

- Functional Groups : The presence of functional groups such as amino or hydroxyl groups can enhance solubility and binding affinity to target proteins.

Q & A

Q. How is 2,2,2-trifluoroacetic acid; 2-N,4-N,6-N-tris(2-aminoethyl)-1,3,5-triazine-2,4,6-triamine synthesized, and what are the critical reaction conditions?

The synthesis involves nucleophilic substitution reactions on the triazine core. For example, tris(2-aminoethyl)amine groups are introduced via substitution of chlorine atoms on 1,3,5-triazine-2,4,6-triamine derivatives. Key conditions include:

- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity.

- Catalysis by triethylamine (TEA) to neutralize HCl byproducts, as seen in analogous triazine derivatization reactions .

- Reaction temperatures between 60–80°C to balance reaction rate and byproduct formation.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming trifluoroacetate counterion presence and amine group proton environments. Trifluoroacetic acid (TFA) signals appear as a singlet at ~11.5 ppm in NMR and ~116 ppm in NMR .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (expected m/z: 369.35 for ) and fragmentation patterns .

- Elemental Analysis : Used to verify purity (≥97% as per commercial batches) and confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for biological assays?

- Solubility : The trifluoroacetate counterion enhances solubility in polar solvents (e.g., water, DMSO). For hydrophobic media, ion exchange with non-coordinating anions (e.g., hexafluorophosphate) may improve stability .

- Stability : Monitor pH-dependent degradation via HPLC. The compound is prone to hydrolysis under alkaline conditions due to the labile triazine core .

Q. What strategies mitigate side reactions during functionalization of the triazine core?

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-Response Studies : Establish a clear concentration-dependent activity profile. For example, evidence from triazine derivatives shows antimicrobial activity at 10–50 μM but cytotoxicity above 100 μM .

- Mechanistic Studies : Use fluorescence microscopy to differentiate membrane disruption (antimicrobial) from DNA intercalation (cytotoxic) modes of action .

Q. What computational methods support the design of derivatives with enhanced binding affinity?

- Molecular Docking : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on hydrogen bonding between triazine nitrogen atoms and active-site residues .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability for in vivo applications .

Methodological Challenges and Solutions

Q. Handling Hygroscopicity and Purity Issues

Q. Analyzing Batch-to-Batch Variability in Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.